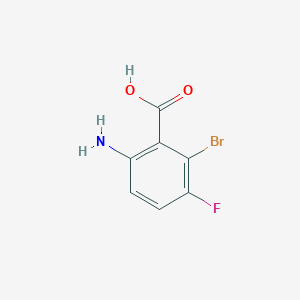

6-Amino-2-bromo-3-fluoro-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-bromo-3-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTSFEVYBCJKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 6-Amino-2-bromo-3-fluoro-benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-bromo-3-fluoro-benzoic acid

Introduction: A Strategic Building Block in Medicinal Chemistry

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an amino group, a bromine atom, a fluorine atom, and a carboxylic acid on a benzene ring makes it a compound of significant interest for researchers in drug discovery and synthetic chemistry. The strategic placement of these functional groups offers multiple reaction sites and modulates the electronic and steric properties of the molecule, positioning it as a versatile scaffold for the synthesis of complex pharmaceutical intermediates.

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the amino and carboxylic acid groups provide handles for peptide coupling and other derivatizations, while the bromine atom can be utilized in cross-coupling reactions to build molecular complexity.[2][3] This guide provides a comprehensive overview of the known and predicted , alongside detailed experimental protocols for its thorough characterization. While experimental data for this specific isomer is limited, we will draw upon data from structurally related isomers and established principles to provide a robust framework for its evaluation.

Section 1: Core Physicochemical Profile

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters influence everything from reaction kinetics to biological absorption and distribution.

Structural and Molecular Data

The fundamental identity of this compound is defined by its structure and resulting molecular properties.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1623461-06-2 | |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Br | [4] |

| InChI Key | NUEJVMJQKLRHCO-UHFFFAOYSA-N | [4] |

Predicted Physicochemical Properties

Due to a scarcity of published experimental data for this specific isomer, the following properties are predicted based on its chemical structure and data from closely related isomers, such as 6-Amino-3-bromo-2-fluorobenzoic acid.[2] These values serve as crucial estimates for experimental design.

| Property | Predicted Value | Significance in Drug Development |

| Boiling Point | ~335 °C | Influences purification methods (distillation) and thermal stability. |

| Density | ~1.8 g/cm³ | Important for formulation and process chemistry calculations. |

| Flash Point | ~161 °C | A key parameter for safety and handling procedures. |

| LogP | ~1.87 | Indicates moderate lipophilicity, affecting membrane permeability and solubility.[2][5] |

Section 2: Experimental Determination of Key Properties

To move beyond prediction, rigorous experimental characterization is essential. The following sections detail the causality behind experimental choices and provide robust, self-validating protocols for determining the most critical physicochemical parameters for a drug candidate.

Aqueous Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising compound. The protocol described here follows a standard "excess solid" approach, which is considered a gold standard for generating high-quality thermodynamic solubility data.[6] The inclusion of acidic and basic solutions is crucial as the compound possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly pH-dependent.

Experimental Protocol: Thermodynamic Solubility Assessment

-

Preparation: Prepare 100 mL solutions of deionized water, 5% w/v Hydrochloric Acid (HCl), and 5% w/v Sodium Hydroxide (NaOH).

-

Sample Addition: To three separate 1.5 mL vials, add approximately 5-10 mg of this compound. Record the exact weight.

-

Solvent Addition: Add 1.0 mL of each respective solvent (water, 5% HCl, 5% NaOH) to the vials.

-

Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant from each vial. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve with known concentrations must be used for accurate quantification.

-

Result Expression: Express solubility in mg/mL or µg/mL. The observation of increased solubility in 5% HCl would confirm the basic nature of the amino group, while solubility in 5% NaOH would confirm the acidic nature of the carboxylic acid.[7]

Trustworthiness: This protocol is self-validating. The 24-hour equilibration period ensures that the measured solubility is the true thermodynamic value, not a kinetically trapped one. The use of HPLC for quantification provides high specificity and accuracy, and visual confirmation of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

Workflow Visualization:

Caption: Thermodynamic solubility determination workflow.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH.[8] This is critical for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine), its solubility, and its ability to bind to target proteins. Given that our compound is amphoteric (containing both acidic and basic groups), a potentiometric titration is the most direct and precise method for determining both pKa values.[9] This method measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

System Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.

-

Acidic Titration: Begin titrating the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition. Continue the titration until the pH drops significantly and stabilizes. This will determine the pKa of the basic amino group.

-

Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M), again recording the pH after each incremental addition. Continue until the pH rises significantly and stabilizes. This will determine the pKa of the acidic carboxylic acid group.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the curve (inflection points), which are most easily found by examining the first derivative of the titration curve.[8]

Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and standardized titrants. Performing both acidic and basic titrations provides a complete picture of the compound's ionizable groups. The pKa is determined from the inflection point of the titration curve, a fundamental chemical principle, making the result highly robust.

Workflow Visualization:

Caption: Potentiometric titration workflow for pKa determination.

Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The LogP value is the measure of a compound's lipophilicity, which is a key predictor of its ability to cross cell membranes.[5][10] While the traditional shake-flask method is reliable, it can be labor-intensive.[11] The HPLC-based method described here offers a more efficient alternative that is well-suited for drug discovery settings.[12][13] It correlates a compound's retention time on a reverse-phase column with the known LogP values of a set of standard compounds.

Experimental Protocol: HPLC-Based LogP Determination

-

Standard Preparation: Prepare solutions of at least five reference compounds with known LogP values that span the expected range of the test compound (e.g., LogP 0 to 4).

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good retention and peak shape for all compounds.

-

Detection: UV detector set to a wavelength where the test compound and standards absorb.

-

-

Calibration Curve: Inject each standard compound individually and record its retention time (t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil). Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). This creates the calibration curve.

-

Sample Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and record its retention time.

-

LogP Calculation: Calculate the log(k') for the test compound. Using the linear regression equation from the calibration curve, determine the LogP value of the test compound.

Trustworthiness: The validity of this method relies on the quality of the calibration. Using a sufficient number of standards with well-documented LogP values ensures a robust correlation. The method is internally consistent; the retention of the unknown is directly compared against knowns within the same analytical run, minimizing systematic error.

Workflow Visualization:

Caption: HPLC-based workflow for LogP determination.

Section 3: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is a primary tool for purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.[2] The amino protons may appear as a broadened signal due to exchange.[2]

-

¹³C NMR: The carbon NMR will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Characteristic absorption bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1650-1750 cm⁻¹), and the N-H stretches of the amino group (~3200-3500 cm⁻¹).[2]

-

Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight. The high-resolution mass spectrum should show the molecular ion peak at m/z 234.02. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 mass units.[2]

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 3. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]

- 4. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 11. longdom.org [longdom.org]

- 12. agilent.com [agilent.com]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Amino-2-bromo-3-fluoro-benzoic acid

Abstract

6-Amino-2-bromo-3-fluoro-benzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its utility as a versatile building block for complex molecular scaffolds necessitates a profound understanding of its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of the molecule's structural characteristics, governed by a complex interplay of intramolecular forces, including hydrogen bonding, steric hindrance, and electronic effects. In the absence of extensive empirical data for this specific isomer, this document synthesizes information from theoretical principles, computational modeling, and comparative analysis of analogous structures to predict its behavior. We present a framework for its conformational analysis, propose robust experimental protocols for its definitive characterization, and discuss the implications of its structure on its application in drug development.

Introduction

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, appearing in numerous approved therapeutic agents. The precise arrangement of functional groups on the phenyl ring dictates the molecule's physicochemical properties, reactivity, and, most critically, its ability to interact with biological targets. This compound (Figure 1) presents a particularly compelling case study. It features a dense arrangement of functional groups with competing electronic and steric properties: an ortho-amino group, a bulky ortho-bromo substituent, and an electronegative meta-fluoro atom, all vicinal to a carboxylic acid moiety.

This unique substitution pattern makes it a valuable intermediate for creating novel chemical entities. However, the same features create a complex conformational landscape. Understanding which three-dimensional arrangement the molecule preferentially adopts is paramount for researchers in drug design, as conformation directly impacts molecular recognition, binding affinity, and pharmacokinetic properties. This guide serves as a technical resource, elucidating the key structural drivers and providing a roadmap for both computational prediction and experimental validation.

Molecular Structure and Physicochemical Properties

Chemical Identity

A clear definition of the molecule is the first step in any rigorous scientific analysis.

-

Systematic IUPAC Name: 6-Amino-2-bromo-3-fluorobenzoic acid

-

SMILES: OC(=O)c1c(N)ccc(c1Br)F[2]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties, which are largely derived from computational predictions due to the limited experimental data for this specific compound. These values are critical for anticipating its behavior in various experimental and biological settings.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 234.02 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |

| XLogP3 | 1.9 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Provides opportunities for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -F) | Offers multiple sites for hydrogen bonding, influencing solubility and target binding. |

| Rotatable Bond Count | 1 (C-COOH bond) | Low rotational freedom suggests a relatively rigid scaffold, which can be favorable for binding affinity. |

| pKa (strongest acidic) | ~2.5 (estimated) | The carboxylic acid is expected to be a relatively strong acid, influenced by the "ortho effect."[5] |

| pKa (strongest basic) | ~1.8 (estimated) | The amino group's basicity is significantly reduced by the electron-withdrawing effects of the ring and adjacent groups. |

Data sourced from computational models and comparative analysis of similar structures.[6][7]

Conformational Analysis: A Theoretical Framework

The conformation of this compound is primarily determined by the rotational barrier around the C1-C7 (ring-carboxyl) single bond. The orientation of the carboxylic acid group relative to the phenyl ring is dictated by a delicate balance of competing intramolecular forces.

Key Intramolecular Interactions

-

Intramolecular Hydrogen Bonding: A strong, attractive interaction is highly probable between the hydrogen of the ortho-amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid group (-C=O). This interaction would form a stable six-membered pseudo-ring, significantly favoring a planar conformation where the -COOH and -NH₂ groups are syn-periplanar. This type of hydrogen bonding is a well-documented stabilizing force in ortho-aminobenzoic acids.[8][9][10]

-

Steric Hindrance (Ortho Effect): The bromine atom at the C2 position is sterically demanding. Its large van der Waals radius creates a significant repulsive force with the adjacent carboxylic acid group. This steric clash forces the -COOH group to twist out of the plane of the benzene ring.[5][11][12][13] This "ortho effect" is a known phenomenon that disrupts the coplanarity required for resonance between the carboxyl group and the aromatic system.[5][13]

-

Electronic Effects: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect, influencing the acidity of the carboxylic proton and the basicity of the amino group. While not a primary driver of conformation, it modulates the electronic environment that influences the strength of the other interactions.

The dominant conformation will be a compromise between the stabilizing hydrogen bond that favors planarity and the destabilizing steric repulsion that opposes it.

Visualization of Conformational Drivers

The diagram below, generated using DOT language, illustrates the primary forces at play.

***Caption:** Diagram of competing intramolecular forces determining molecular conformation.*

Computational Modeling of Conformation

Given the absence of a published crystal structure, in silico methods provide the most reliable initial approach to understanding the molecule's preferred conformation.

Rationale for a Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the potential energy surface of a molecule. By identifying the global and local energy minima on this surface, we can predict the most stable three-dimensional structures. This approach is invaluable for generating hypotheses that can later be tested experimentally.

Workflow for Conformational Analysis

A robust computational workflow is essential for generating reliable predictions. The following diagram and protocol outline a field-proven methodology.

***Caption:** A self-validating workflow combining computational and experimental methods.*

Predicted Low-Energy Conformation

Based on theoretical principles, the lowest energy conformation is predicted to be one where the carboxylic acid group is twisted out of the plane of the benzene ring by approximately 30-60 degrees. This represents the optimal compromise, partially relieving the severe steric clash between the bromine and carboxyl groups while retaining a significant portion of the stabilizing energy from the intramolecular N-H···O=C hydrogen bond. A perfectly planar structure is expected to be a high-energy transition state due to the prohibitive steric repulsion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for validating computational models and determining the definitive structure.

-

¹H & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the connectivity and provide insights into the electronic environment of each atom. The chemical shifts of the aromatic protons and carbons will be influenced by the combined electronic effects of the substituents.

-

FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy will identify the key functional groups. Expected characteristic bands include N-H stretches (~3400-3200 cm⁻¹), a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), and a strong C=O stretch (~1700-1680 cm⁻¹). The position of the C=O stretch can be indicative of hydrogen bonding.

-

X-ray Crystallography: This is the gold standard for determining solid-state structure. Analysis of analogous structures, like p-aminobenzoic acid, reveals that these molecules typically form hydrogen-bonded dimers in the crystal lattice through their carboxylic acid groups.[14][15] Intermolecular hydrogen bonds involving the amino group also play a crucial role in stabilizing the crystal packing.

Experimental Protocols for Structural Elucidation

To move from prediction to certainty, the following experimental protocols are recommended. These are designed to be self-validating systems, ensuring data integrity.

Protocol: Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic coordinates and intermolecular packing of the molecule in the solid state.

Causality: This technique provides unambiguous proof of molecular conformation and is the ultimate validation for computational models.

Methodology:

-

Material Procurement: Obtain high-purity (>98%) this compound.

-

Crystallization Screening:

-

Prepare saturated or near-saturated solutions of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile).

-

Employ slow evaporation, vapor diffusion (using an anti-solvent like hexane or water), and cooling crystallization techniques.

-

Rationale: The goal is to allow molecules to organize slowly into a well-ordered single crystal lattice. A variety of conditions must be tested as crystallization is often empirical.

-

-

Crystal Selection and Mounting:

-

Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects.

-

Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.

-

Rationale: Cryo-cooling minimizes radiation damage from the X-ray beam and improves data quality.

-

-

Data Collection:

-

Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and accurately fits the experimental data.

-

Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure in solution and gather data that may infer conformational preferences.

Causality: NMR provides data on the chemical environment of nuclei in the solution state, which is often more biologically relevant than the solid state.

Methodology:

-

Sample Preparation:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Rationale: Deuterated solvent is used to avoid a large interfering solvent signal in ¹H NMR. DMSO-d₆ is often a good choice for its ability to dissolve polar compounds and reveal exchangeable protons (from -NH₂ and -COOH).

-

Filter the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a ¹³C{¹H} spectrum.

-

(Optional) Acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to definitively assign all signals.

-

-

Data Analysis:

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze chemical shifts and coupling constants to confirm the substitution pattern on the aromatic ring.

-

Compare the observed spectra to computationally predicted spectra to validate the theoretical model.

-

Implications for Drug Development

The structural and conformational properties of this compound have direct consequences for its use in drug discovery:

-

Rigid Scaffold: The constrained conformation makes it an excellent fragment for fragment-based drug design. A well-defined shape reduces the entropic penalty upon binding to a target.

-

Vectorial Display of Functional Groups: The twisted conformation projects the amino, bromo, and fluoro groups in specific vectors away from the core. This is crucial for designing derivatives that can engage with specific pockets in a protein's active site.

-

Modulation of Physicochemical Properties: The substituents fine-tune the molecule's pKa and lipophilicity, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a molecule whose structure is defined by a fascinating contest between a stabilizing intramolecular hydrogen bond and a powerful steric repulsion from an ortho-bromo substituent. Theoretical analysis strongly suggests a non-planar, twisted conformation as the most stable state. This guide has outlined the fundamental principles governing its structure, provided a robust framework for its computational prediction, and detailed the necessary experimental protocols for its definitive elucidation. A thorough understanding of this molecule's conformation is not merely an academic exercise; it is a critical prerequisite for its rational application in the design and synthesis of next-generation therapeutics.

References

- 1. 1623461-06-2 | 6-Amino-2-bromo-3-fluorobenzoic acid - AiFChem [aifchem.com]

- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 3. 1623461-06-2 | MFCD28398047 | 6-Amino-2-bromo-3-fluorobenzoic acid [aaronchem.com]

- 4. 1623461-06-2|6-Amino-2-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Amino-3-bromo-2-fluoro-benzoic acid | CAS#:1036756-03-2 | Chemsrc [chemsrc.com]

- 8. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. quora.com [quora.com]

- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications

This technical guide provides an in-depth exploration of 6-Amino-3-bromo-2-fluorobenzoic acid, a halogenated anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. It is important to note that while the request specified "6-Amino-2-bromo-3-fluoro-benzoic acid," publicly available scientific data and commercial listings predominantly refer to the isomeric structure, 6-Amino-3-bromo-2-fluorobenzoic acid . This guide will therefore focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

6-Amino-3-bromo-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of an amino group, a carboxylic acid, and two different halogen atoms on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This compound is often available as a free acid or as a hydrochloride salt to improve its solubility in aqueous media.[1]

| Property | 6-Amino-3-bromo-2-fluorobenzoic acid | 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride |

| IUPAC Name | 6-amino-3-bromo-2-fluorobenzoic acid[2] | 6-amino-3-bromo-2-fluorobenzoic acid;hydrochloride[1] |

| CAS Number | 1036756-03-2[2][3] | 1637774-84-5[1][4] |

| Molecular Formula | C₇H₅BrFNO₂[2] | C₇H₆BrClFNO₂[1][4] |

| Molecular Weight | 234.02 g/mol [2] | 270.48 g/mol [1][4] |

| Appearance | White to off-white powder[1] | White to off-white powder |

| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Br[2] | C1=CC(=C(C(=C1N)C(=O)O)F)Br.Cl[1][4] |

| InChI Key | NUEJVMJQKLRHCO-UHFFFAOYSA-N[2] | JGFMHMTUPPGBQU-UHFFFAOYSA-N[1] |

Proposed Synthesis Pathway

While specific, detailed experimental procedures for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would likely involve a multi-step synthesis starting from a commercially available substituted benzoic acid.

Caption: Proposed synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid.

Experimental Protocol: A Hypothetical Approach

The following is a generalized, hypothetical protocol for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride, based on common organic synthesis methodologies.[1]

Step 1: Amination of 3-Bromo-2-fluorobenzoic acid

-

In a sealed reaction vessel, dissolve 3-bromo-2-fluorobenzoic acid in a suitable high-boiling point solvent.

-

Introduce a source of ammonia or a protected amine equivalent.

-

Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of the bromine atom with the amino group. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove excess reagents and byproducts.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Amino-3-bromo-2-fluorobenzoic acid.

Step 2: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified 6-Amino-3-bromo-2-fluorobenzoic acid in a suitable organic solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | d | 1H | Aromatic CH |

| ~ 6.5 - 7.0 | d | 1H | Aromatic CH |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |

| ~ 11.0 - 13.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | -COOH |

| ~ 150 - 160 (d, JCF) | C-F |

| ~ 140 - 150 | C-NH₂ |

| ~ 110 - 135 | Aromatic CH |

| ~ 100 - 110 (d, JCF) | C-Br |

Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretch (amine) |

| 2500 - 3300 | O-H stretch (carboxylic acid) |

| ~ 1700 | C=O stretch (carboxylic acid) |

| 1500 - 1600 | C=C stretch (aromatic) |

| 1200 - 1300 | C-N stretch |

| 1000 - 1100 | C-F stretch |

| 600 - 800 | C-Br stretch |

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 234.95 for the free acid and [M-H]⁻ at m/z 232.94. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.

Applications in Research and Drug Development

6-Amino-3-bromo-2-fluorobenzoic acid is a valuable building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1] Its trifunctional nature allows for a variety of chemical transformations:

-

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

-

The carboxylic acid group can be converted to esters, amides, or acid chlorides.

-

The bromo and fluoro groups can be modified through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

The presence of fluorine is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound.[6] While specific biological activities of 6-Amino-3-bromo-2-fluorobenzoic acid itself are not widely reported, its structural motifs are found in compounds with potential antimicrobial and anti-inflammatory properties.[1]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.

Conclusion

6-Amino-3-bromo-2-fluorobenzoic acid is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a rich platform for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this technical guide provides a solid foundation of its chemical properties, a plausible synthetic approach, predicted characterization data, and key safety information to aid researchers in their work with this compound.

References

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

spectroscopic data (NMR, IR, MS) for 6-Amino-2-bromo-3-fluoro-benzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-bromo-3-fluoro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1623461-06-2) is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom, offers multiple points for synthetic modification, making it a valuable scaffold for creating novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, and a comprehensive understanding of its spectroscopic properties is paramount.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes information from established spectroscopic principles and data from closely related analogs to provide a robust framework for its characterization.[1][2] The methodologies and interpretation workflows presented herein are designed to be self-validating, empowering researchers to confidently analyze this and similar molecules.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₅BrFNO₂

-

CAS Number: 1623461-06-2

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to show a distinctive molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in pairs of peaks (M⁺ and M⁺+2) for all bromine-containing fragments.[5]

Table 1: Expected Key Signals in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure/Fragment | Notes |

| 233 | 235 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |

| 216 | 218 | [M - NH₃]⁺ | Loss of ammonia from the amino group. |

| 188 | 190 | [M - COOH]⁺ | Decarboxylation, a common fragmentation for carboxylic acids. |

| 109 | - | [M - Br - COOH]⁺ | Loss of both the bromine atom and the carboxylic acid group. |

Fragmentation Pathway Visualization

The following diagram illustrates the primary expected fragmentation pathway for this compound in EI-MS.

References

- 1. benchchem.com [benchchem.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

Introduction: The Significance of Halogenated Anthranilic Acid Derivatives in Medicinal Chemistry

An In-depth Technical Guide to the Theoretical and Computational Studies of 6-Amino-2-bromo-3-fluoro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a substituted anthranilic acid derivative, represents a class of molecules with significant potential in the field of drug discovery and development. The unique arrangement of amino, bromo, and fluoro functional groups on the benzoic acid scaffold imparts distinct physicochemical properties that are of great interest to medicinal chemists. Halogen atoms, such as bromine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile[1]. Derivatives of benzoic acid have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. This guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and biological properties of this compound, offering insights for its potential application in drug design.

Molecular Structure and Physicochemical Properties

The foundational step in the computational analysis of any molecule is a thorough understanding of its structure and basic properties.

| Property | Value | Source |

| IUPAC Name | 6-amino-2-bromo-3-fluorobenzoic acid | --INVALID-LINK-- |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| CAS Number | 1623461-06-2 | --INVALID-LINK-- |

The presence of an amino group, a carboxylic acid, a bromine atom, and a fluorine atom on the benzene ring creates a unique electronic environment that governs the molecule's reactivity and intermolecular interactions.

Caption: 2D representation of this compound.

Computational Methodologies: A Theoretical Lens into Molecular Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, Density Functional Theory (DFT) is a particularly suitable method for investigating its structural and electronic properties.

Density Functional Theory (DFT) for Geometric Optimization and Vibrational Analysis

DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are widely employed for the geometry optimization and vibrational frequency calculations of benzoic acid derivatives[3][4].

Expertise & Experience: The choice of the B3LYP functional is a balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in a molecule with multiple heteroatoms.

Experimental Protocol: DFT Calculation Workflow

-

Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software like GaussView.

-

Geometry Optimization: A geometry optimization calculation is performed using a computational chemistry package like Gaussian. The keywords would specify the DFT method (B3LYP) and basis set (6-311++G(d,p)).

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Analysis of Results: The output provides optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties.

Caption: A typical workflow for DFT calculations on a small molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity[5][6]. A smaller gap suggests that the molecule is more reactive.

Trustworthiness: The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties and can be used to predict its behavior in chemical reactions. For instance, the HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.

| Parameter | Significance |

| HOMO Energy | Correlates with the ionization potential; indicates electron-donating ability. |

| LUMO Energy | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a larger gap implies higher stability. |

These parameters are readily obtained from the output of a DFT calculation.

Caption: The relationship between HOMO, LUMO, and chemical reactivity.

Spectroscopic Characterization: Bridging Theory and Experiment

Theoretical calculations of vibrational and NMR spectra can be invaluable in interpreting experimental data.

FT-IR and Raman Spectroscopy

The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes[1][3][4].

Expected Characteristic Vibrational Frequencies:

-

N-H stretching (Amino group): Typically observed in the 3200-3500 cm⁻¹ region[1].

-

O-H stretching (Carboxylic acid): A broad band is expected around 2500-3300 cm⁻¹[1].

-

C=O stretching (Carboxylic acid): A strong absorption band in the range of 1650-1750 cm⁻¹[1].

-

Aromatic C-H stretching: Usually appears above 3000 cm⁻¹.

-

C-F, C-Br, and C-N stretching: These will have characteristic frequencies in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a small molecule with a protein target.

Authoritative Grounding & Comprehensive References: Studies on similar halogenated benzoic acid derivatives have shown their potential as inhibitors of enzymes like protein tyrosine kinases[4].

Experimental Protocol: Molecular Docking Workflow

-

Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization using DFT or other methods.

-

Target Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding poses of the ligand within the protein's active site.

-

Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A simplified workflow for molecular docking studies.

Potential Applications in Drug Development

The insights gained from these theoretical and computational studies can guide the rational design of novel drug candidates.

-

Prodrug Design: The amino acid moiety of this compound makes it a candidate for prodrug strategies to improve pharmacokinetic properties such as bioavailability and metabolic stability[9][10].

-

Structure-Activity Relationship (SAR) Studies: Computational data on electronic properties and binding modes can be used to build SAR models, which can inform the synthesis of more potent and selective analogs.

-

Antimicrobial and Anticancer Agents: Given the known activities of related compounds, this compound and its derivatives could be explored as potential antimicrobial or anticancer agents[1][11].

Conclusion

The theoretical and computational study of this compound provides a powerful framework for understanding its chemical and biological properties. DFT calculations can elucidate its geometry and electronic structure, while spectroscopic predictions can aid in its experimental characterization. Molecular docking studies can offer valuable insights into its potential as a therapeutic agent. By integrating these computational approaches, researchers can accelerate the discovery and development of new drugs based on this promising molecular scaffold.

References

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijtsrd.com [ijtsrd.com]

- 4. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound(1623461-06-2) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Potential Significance of 6-Amino-2-bromo-3-fluoro-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2) is a halogenated and aminated benzoic acid derivative.[1] While its specific discovery and developmental history are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Substituted aminobenzoic acids are a well-established class of compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[2][3] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established and reliable organic chemistry principles. Furthermore, it delves into the potential applications of this molecule by drawing parallels with structurally related compounds and discussing the general importance of substituted aminobenzoic acids in drug discovery.

Introduction: The Strategic Value of Substituted Aminobenzoic Acids

Substituted benzoic acids, particularly those bearing amino and halogen functionalities, are privileged scaffolds in drug discovery. The parent compound, p-aminobenzoic acid (PABA), is a precursor for the synthesis of numerous drugs with a wide range of therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents.[2][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

The specific substitution pattern of this compound, with its ortho-bromo, meta-fluoro, and para-amino groups relative to the carboxylic acid, presents a unique electronic and steric profile that could be exploited in the design of novel bioactive compounds. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the carbon-bromine bond—makes it a versatile intermediate for further chemical modifications.[6][7]

Proposed Synthesis of this compound

Given the lack of a well-documented, specific synthesis route in the literature, a plausible and robust multi-step synthesis is proposed, commencing from the commercially available precursor, 2-bromo-3-fluorobenzoic acid. The overall strategy involves the regioselective introduction of a nitro group, followed by its reduction to the desired amine.

Caption: Proposed two-step synthesis of this compound.

Synthesis of the Precursor: 2-Bromo-3-fluorobenzoic acid

The starting material, 2-bromo-3-fluorobenzoic acid, can be synthesized via several routes. One common method involves a Sandmeyer-type reaction starting from 2-amino-3-fluorobenzoic acid.[8] Another patented method describes a multi-step synthesis starting from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, deamination, and finally hydrolysis to yield the desired product.[9]

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-3-fluorobenzoic acid | 132715-69-6 | C₇H₄BrFO₂ | 219.01 |

| This compound | 1623461-06-2 | C₇H₅BrFNO₂ | 234.02 |

Step 1: Regioselective Nitration of 2-Bromo-3-fluorobenzoic acid

The introduction of a nitro group onto the aromatic ring is a critical step. The directing effects of the existing substituents—the bromine, fluorine, and carboxylic acid—must be considered. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. In this case, the position para to the fluorine and meta to the carboxylic acid (the 6-position) is sterically accessible and electronically favored for electrophilic aromatic substitution.

Caption: Electrophilic nitration of 2-bromo-3-fluorobenzoic acid.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-bromo-3-fluorobenzoic acid to concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation. A common and reliable method is the use of a metal catalyst, such as iron in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

Caption: Reduction of the nitro group to form the final product.

Experimental Protocol: Reduction

-

Reaction Setup: Suspend the 2-bromo-3-fluoro-6-nitrobenzoic acid in a mixture of ethanol and water in a round-bottom flask.

-

Addition of Reagents: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Isolation: Adjust the pH of the filtrate to be slightly basic to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Purification: Further purification can be achieved by recrystallization.

Potential Applications and Future Directions

While specific applications for this compound are not yet established in the literature, its structural features suggest several potential areas of utility:

-

Pharmaceutical Intermediate: This compound is an excellent candidate for use as a building block in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. The bromo-substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.

-

Bioactive Compound Discovery: Halogenated anthranilic acid derivatives have been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial properties.[5] This compound could serve as a lead structure for the development of novel therapeutic agents.

-

Materials Science: Aminobenzoic acids are also used in the synthesis of polymers and other functional materials. The specific substitution pattern of this molecule could impart unique electronic or self-assembly properties to derived materials.

Conclusion

This compound represents a synthetically accessible and potentially valuable building block for research in drug discovery and materials science. Although its history and discovery are not well-documented, a robust and plausible synthetic route can be designed based on fundamental principles of organic chemistry. The experimental protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The versatility of its functional groups opens up numerous possibilities for the creation of novel and complex molecular architectures, making it a compound of interest for further investigation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]

- 9. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 6-Amino-2-bromo-3-fluoro-benzoic acid in Medicinal Chemistry

Introduction: The Strategic Importance of a Polysubstituted Anthranilic Acid Derivative in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. 6-Amino-2-bromo-3-fluoro-benzoic acid has emerged as a significant scaffold, providing a unique combination of reactive handles that empower chemists to construct complex molecular architectures with desirable pharmacological properties.[1] This polysubstituted anthranilic acid derivative is particularly valuable in the synthesis of targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[2][3]

The strategic placement of the amino, bromo, and fluoro groups on the benzoic acid core imparts a distinct reactivity profile. The fluorine atom, with its high electronegativity and small size, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The amino and carboxylic acid groups provide orthogonal points for amide bond formation, a cornerstone of medicinal chemistry for linking molecular components. This application note will provide a detailed overview of the physicochemical properties of this compound, a comprehensive protocol for a key synthetic application, and an exploration of its role in the generation of biologically active compounds.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental properties of a building block is paramount to its effective utilization in synthesis. The unique arrangement of functional groups in this compound governs its reactivity and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrFNO₂ | PubChem CID: 43555852[5] |

| Molecular Weight | 234.02 g/mol | PubChem CID: 43555852[5] |

| Appearance | Off-white to pale yellow powder | |

| Solubility | Soluble in organic solvents like DMF, DMSO | |

| CAS Number | 1153974-98-1 | PubChem CID: 43555852[5] |

The reactivity of this molecule is characterized by the interplay of its functional groups:

-

Amine and Carboxylic Acid: These groups are readily available for standard amide coupling reactions, a fundamental transformation in the synthesis of a vast array of pharmaceuticals.[6][7]

-

Bromine Atom: The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group, as well as modulate the pharmacokinetic properties of the final drug molecule.

Core Application: Synthesis of a Key Intermediate for PARP Inhibitors

One of the most significant applications of this compound is in the synthesis of PARP inhibitors. These drugs exploit the concept of synthetic lethality in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3] The following protocol details the amide coupling of this compound with a piperazine derivative, a common structural motif in many PARP inhibitors.

Experimental Protocol: Amide Coupling with a Piperazine Derivative

This protocol outlines a general procedure for the amide bond formation between this compound and a suitable piperazine derivative, a critical step in the synthesis of various PARP inhibitors.

Materials:

-

This compound

-

N-Boc-piperazine (or other desired piperazine derivative)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Slowly add a solution of the piperazine derivative (1.1 eq) in a minimal amount of anhydrous DMF to the activated acid solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide product.

Causality Behind Experimental Choices:

-

HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable), leading to high yields of the desired amide.[8]

-

DIPEA as a Base: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.

-

Stepwise Addition at Low Temperature: The pre-activation of the carboxylic acid at low temperature before the addition of the amine helps to control the reaction and minimize potential side reactions.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of a PARP inhibitor intermediate.

Biological Significance and Future Perspectives

The derivatives of this compound have shown significant promise in the field of oncology. As core components of PARP inhibitors, they contribute to the overall efficacy and pharmacokinetic profile of these drugs. The specific substitution pattern of the starting material allows for fine-tuning of the final compound's properties to optimize its interaction with the PARP enzyme and its behavior in a biological system.

The versatility of this building block extends beyond PARP inhibitors. The presence of multiple reactive sites allows for its incorporation into a wide range of other biologically active molecules. For instance, anthranilic acid derivatives are known to exhibit anti-inflammatory, antimicrobial, and antiviral properties.[9] The continued exploration of new synthetic methodologies and the derivatization of the this compound scaffold will undoubtedly lead to the discovery of novel therapeutic agents for a variety of diseases.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of functional groups provides a powerful platform for the synthesis of complex and biologically active molecules. The detailed protocol for amide bond formation provided in this application note serves as a practical guide for researchers working on the synthesis of PARP inhibitors and other drug candidates. As the demand for targeted and effective therapies continues to grow, the importance of strategically designed building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.

References

- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sphinxsai.com [sphinxsai.com]

- 7. ajrconline.org [ajrconline.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

synthesis of quinazoline derivatives from 6-Amino-2-bromo-3-fluoro-benzoic acid.

Application Note & Protocol

Strategic Synthesis of Novel Quinazoline Derivatives from 6-Amino-2-bromo-3-fluoro-benzoic acid for Drug Discovery

Introduction: The Quinazoline Scaffold in Modern Drug Development

Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The quinazoline core is a key pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. The efficacy of these compounds is often attributed to their ability to mimic the purine ring system and interact with various biological targets, most notably as kinase inhibitors in oncology.

The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its pharmacological profile. The starting material, this compound, offers a unique combination of reactive sites that can be selectively manipulated to generate a diverse library of novel quinazoline derivatives. The presence of the bromine and fluorine atoms, along with the amino and carboxylic acid groups, provides multiple handles for sequential chemical transformations, making it a versatile building block for combinatorial chemistry and lead optimization efforts.

Synthetic Strategy Overview: A Multi-Step Approach

The synthesis of quinazoline derivatives from this compound is a multi-step process that typically involves an initial cyclization to form the core quinazoline ring, followed by subsequent functionalization. The general workflow is outlined below:

Figure 1: General workflow for the synthesis of quinazoline derivatives.

This strategic approach allows for the late-stage diversification of the quinazoline scaffold, which is highly advantageous in a drug discovery setting where the rapid generation of analogs is crucial for establishing structure-activity relationships (SAR).

Detailed Experimental Protocols

Part A: Synthesis of 7-Bromo-6-fluoro-3H-quinazolin-4-one

This initial step involves the cyclization of the starting material to form the fundamental quinazolinone core. The use of formamide serves as both the reagent and the solvent in this transformation.

Protocol:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 mmol, 1.0 eq).

-

Add formamide (50 mL) to the flask.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water (200 mL) with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum to afford the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 7-Bromo-6-fluoro-3H-quinazolin-4-one as a white to off-white solid.

Causality and Insights: The high temperature is necessary to drive the condensation and cyclization reaction. Formamide provides the one-carbon unit required to form the pyrimidine ring of the quinazoline system. The precipitation in cold water is an effective method for initial purification by removing the high-boiling point formamide solvent.

Part B: Synthesis of 7-Bromo-4-chloro-6-fluoroquinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group to activate the C4 position for subsequent nucleophilic aromatic substitution reactions.

Protocol:

-

In a 50 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 7-Bromo-6-fluoro-3H-quinazolin-4-one (5 mmol, 1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitate formed is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.

-

The crude 7-Bromo-4-chloro-6-fluoroquinazoline can be used in the next step without further purification or can be recrystallized from a solvent like heptane.

Trustworthiness and Self-Validation: The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas. The complete neutralization of the product during workup is critical to prevent decomposition and to ensure the stability of the chlorinated product.

Part C: Diversification via Suzuki Cross-Coupling

The bromine at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.

Figure 2: Simplified Suzuki coupling catalytic cycle.

Protocol:

-

To a reaction vial, add 7-Bromo-4-chloro-6-fluoroquinazoline (1 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Seal the vial and heat the reaction to 80-100 °C for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-6-fluoroquinazoline.

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 8 | 78 |

Note: The reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized for different arylboronic acids to achieve the best yields.